molecular formula C11H9BrN2O2 B1512267 Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate CAS No. 250674-54-5

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Cat. No.: B1512267
CAS No.: 250674-54-5
M. Wt: 281.1 g/mol
InChI Key: PWMBDHCPLLGYSW-UHFFFAOYSA-N
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Description

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (CAS 250674-54-5) is a high-value brominated naphthyridine derivative designed for advanced pharmaceutical and chemical research. This compound serves as a versatile chemical synthon and a critical precursor in medicinal chemistry, particularly in the synthesis of complex heterocyclic compounds. Its core structure is integral to the development of novel therapeutic agents, with research highlighting the 2,7-naphthyridine scaffold in the design of substituted quinolone derivatives that are investigated as potential treatments for various cancers, including breast cancer, prostate cancer, and non-small cell lung carcinoma . The reactive bromine atom at the 1-position makes this ester an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of diverse structure-activity relationships. Researchers value this building block for its role in constructing targeted inhibitors. The compound must be handled with care and stored under an inert atmosphere at 2-8°C to ensure its stability and longevity . As with all chemicals of this nature, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1-bromo-2,7-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-5-7-3-4-13-6-8(7)10(12)14-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMBDHCPLLGYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2C=NC=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857541
Record name Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250674-54-5
Record name Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a fused bicyclic structure that includes nitrogen atoms. The presence of the bromine atom and the ethyl ester group contributes to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. Research indicates that compounds within this class exhibit significant antibacterial activity against various strains, including resistant bacteria.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4.5 µg/mL
Escherichia coli6.0 µg/mL
Pseudomonas aeruginosa5.0 µg/mL

Studies have shown that the introduction of halogens, such as bromine, enhances the antibacterial activity of naphthyridines by improving their interaction with bacterial DNA gyrase, a critical enzyme for bacterial replication .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The compound has demonstrated efficacy against different cancer cell lines, showing promise as a lead compound for further development.

Case Study: In Vitro Anticancer Activity

In a study investigating the effects of naphthyridine derivatives on cancer cells, this compound exhibited:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle proteins.

These findings suggest that the compound can effectively inhibit cell proliferation and induce programmed cell death in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation.
  • DNA Interaction : It has been suggested that naphthyridines can intercalate into DNA, disrupting replication and transcription processes.
  • Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Ethyl 1-chloro-2,7-naphthyridine-3-carboxylate
  • Molecular Formula : C₁₁H₉ClN₂O₂; Molecular Weight : 236.66 g/mol .
  • Key Differences : Replacing bromine with chlorine reduces molecular weight and alters reactivity. Chlorine’s lower electronegativity and weaker leaving-group ability result in slower cross-coupling kinetics compared to bromine .
  • Stability : Unlike the brominated analog, this derivative is stored at room temperature, suggesting greater stability under ambient conditions .
Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate
  • Molecular Formula : C₁₄H₁₆BrN₂O₃; Molecular Weight : 357.20 g/mol .
  • Key Differences: The bromine at the 6-position (vs. 1-position in the target compound) and the presence of a 4-oxo group significantly influence electronic properties.

Isomeric and Positional Variants

Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate
  • Key Feature : The bromine at the 7-position on a 1,5-naphthyridine core (vs. 2,7-naphthyridine) alters ring topology and π-conjugation. 1,5-naphthyridines exhibit distinct electronic profiles, impacting binding affinity in drug design .
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate
  • Key Feature : This saturated derivative (decahydro backbone) lacks aromaticity, reducing planarity and stacking interactions. The 2-oxo group introduces rigidity, influencing conformational dynamics in catalysis or receptor binding .

Functional Group Modifications

Ethyl 4-p-fluorophenyl-2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate
  • Key Feature : A 1-oxo group and p-fluorophenyl substituent enhance polarity and metabolic stability. The fluorine atom improves bioavailability in medicinal analogs .
Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-benzyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
  • Key Feature : The benzothiazol-piperazine side chain introduces steric bulk and hydrogen-bonding motifs, optimizing interactions with biological targets (e.g., enzymes or receptors) .

Reactivity in Cross-Coupling Reactions

  • Brominated Derivatives : Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate undergoes efficient Suzuki-Miyaura couplings with boronic acids, enabling aryl/heteroaryl diversification at the 1-position .
  • Chlorinated Analogs : Lower reactivity necessitates higher catalyst loadings or specialized ligands (e.g., XPhos) for effective coupling .
  • 4-Oxo Derivatives : The electron-withdrawing oxo group activates adjacent positions for nucleophilic attack, facilitating functionalization at the 4- or 6-positions .

Q & A

Q. What are the primary synthetic routes for Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate?

The compound is commonly synthesized via cyclization and bromination strategies. For example, methyl 6-bromo-4-[N-(2-ethoxycarbonylethyl)-N-ethylamino]-3-pyridinecarboxylate undergoes cyclization with NaH in butanol to yield ethyl 7-bromo-1-ethyl-4-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-3-carboxylate (85% yield) . Bromination of intermediates using Br₂ in CH₂Cl₂ can introduce additional bromo substituents, followed by dehydrobromination with Et₃N in ethanol (97% yield) .

Q. How is X-ray crystallography applied to confirm the structure of this compound?

The SHELX suite (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. For example, SHELXL can resolve high-resolution crystal structures, even for brominated naphthyridines, by refining atomic coordinates against diffraction data. This method is critical for verifying regiochemistry and substituent positioning .

Q. What are common functional group transformations for the ester and bromo moieties?

  • Ester hydrolysis : Saponification with NaOH in THF/H₂O under reflux yields carboxylic acid derivatives (63% yield) .
  • Bromo substitution : The bromo group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, enabling access to diverse derivatives. For instance, phenylthio groups can be introduced via H₂SO₄/Ac₂O conditions (45% yield) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

Competing bromination sites arise due to the naphthyridine core’s electronic heterogeneity. Controlled conditions (e.g., Br₂ in CH₂Cl₂ at 0°C) favor bromination at the 1-position. Monitoring via HPLC or LC-MS and optimizing reaction time/temperature minimizes byproducts. Failed routes, such as certain cyclocondensation attempts, highlight the need for iterative optimization .

Q. What strategies improve yields in multi-step syntheses involving this compound?

  • Purification : Column chromatography with gradient elution (hexane/EtOAc) isolates intermediates.
  • Stabilization : Protecting groups (e.g., ethoxycarbonyl) prevent undesired side reactions during cyclization .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in downstream derivatization .

Q. How are spectroscopic discrepancies resolved in structural characterization?

Conflicting NMR or mass spectrometry data may arise from tautomerism or hydrate formation. For example, 1,8-naphthyridine-4-carbaldehyde exists in equilibrium with its hydrate, requiring D₂O exchange experiments or variable-temperature NMR to confirm the dominant form . X-ray crystallography remains the gold standard for resolving ambiguities .

Q. What methodologies enable selective functionalization at the 7-position?

Directed ortho-metalation (DoM) using LiTMP or Grignard reagents targets the 7-position. Alternatively, Pd-catalyzed C–H activation with directing groups (e.g., pyridinyl) allows selective modification. Evidence shows successful introduction of trifluoromethyl and phenylthio groups under acidic conditions .

Key Considerations for Researchers

  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation of the bromo and ester groups .
  • Troubleshooting : Contradictory spectral data may require complementary techniques (e.g., IR for carbonyl verification) or computational DFT calculations to model electronic effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate
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